Cas no 147030-50-0 (De(diethylaminoethyl-5-iodo) Amiodarone)

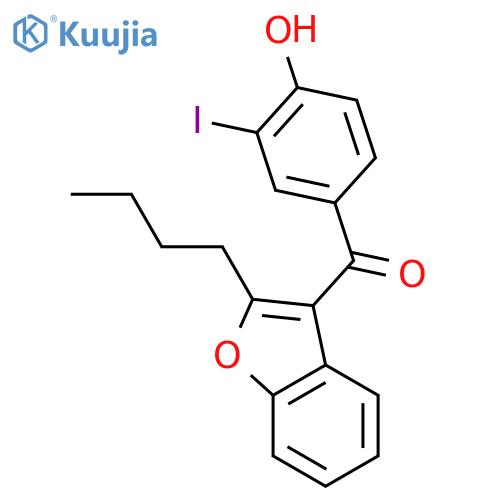

147030-50-0 structure

商品名:De(diethylaminoethyl-5-iodo) Amiodarone

De(diethylaminoethyl-5-iodo) Amiodarone 化学的及び物理的性質

名前と識別子

-

- Methanone,(2-butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)-

- 3-(4-HYDROXY-3-IODOBENZOYL)-2-BUTYLBENZOFURAN

- (2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone

- (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

- DE(DIETHYLAMINOETHYL-5-IODO) AMIODARONE

- L 6424

- UNII-378VH98MB8

- AMiodarone EP IMpurity F

- (2-Butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)Methanone

- Amiodarone hydrochloride impurity F [EP]

- FT-0665566

- HY-120358

- 4-[(2-butyl-1-benzofuran-3-yl)carbonyl]-2-iodophenol

- (2-butyl-1-benzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

- DTXSID20163580

- AKOS027422463

- L6424

- Q27256659

- 378VH98MB8

- CS-0077690

- AMIODARONE HYDROCHLORIDE IMPURITY F [EP IMPURITY]

- BDBM18963

- 147030-50-0

- SCHEMBL3223737

- L-6424

- Methanone, (2-butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)-

- Amiodarone Hydrochloride Imp. F (EP); Amiodarone Imp. F (EP); (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone; Amiodarone Hydrochloride Impurity F; Amiodarone Impurity F

- Amiodarone Hydrochloride Imp. F (EP): (2-Butylbenzofuran-3-

- De(diethylaminoethyl-5-iodo) Amiodarone

-

- インチ: InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3

- InChIKey: SPJWRQCARFHMEB-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(C(C2C=CC(O)=C(I)C=2)=O)C2C=CC=CC=2O1)CCC

計算された属性

- せいみつぶんしりょう: 420.02200

- どういたいしつりょう: 420.02224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- PSA: 50.44000

- LogP: 5.31660

De(diethylaminoethyl-5-iodo) Amiodarone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D228480-50mg |

De(diethylaminoethyl-5-iodo) Amiodarone |

147030-50-0 | 50mg |

$ 402.00 | 2023-09-08 | ||

| TRC | D228480-250mg |

De(diethylaminoethyl-5-iodo) Amiodarone |

147030-50-0 | 250mg |

$1691.00 | 2023-05-18 | ||

| A2B Chem LLC | AA65289-10mg |

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

147030-50-0 | 10mg |

$330.00 | 2024-04-20 | ||

| A2B Chem LLC | AA65289-25mg |

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

147030-50-0 | 25mg |

$625.00 | 2024-04-20 | ||

| TRC | D228480-10mg |

De(diethylaminoethyl-5-iodo) Amiodarone |

147030-50-0 | 10mg |

$173.00 | 2023-05-18 | ||

| TRC | D228480-100mg |

De(diethylaminoethyl-5-iodo) Amiodarone |

147030-50-0 | 100mg |

$ 775.00 | 2023-09-08 | ||

| A2B Chem LLC | AA65289-50mg |

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

147030-50-0 | 50mg |

$482.00 | 2024-01-04 | ||

| TRC | D228480-25mg |

De(diethylaminoethyl-5-iodo) Amiodarone |

147030-50-0 | 25mg |

$ 221.00 | 2023-09-08 | ||

| A2B Chem LLC | AA65289-100mg |

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

147030-50-0 | 100mg |

$818.00 | 2024-01-04 | ||

| A2B Chem LLC | AA65289-5mg |

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

147030-50-0 | 5mg |

$225.00 | 2024-04-20 |

De(diethylaminoethyl-5-iodo) Amiodarone 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

147030-50-0 (De(diethylaminoethyl-5-iodo) Amiodarone) 関連製品

- 68-90-6(Benziodarone)

- 95838-16-7(Sulfuric acid,cerium(4+) salt (2:1), hydrate (9CI))

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬